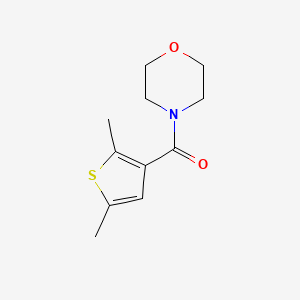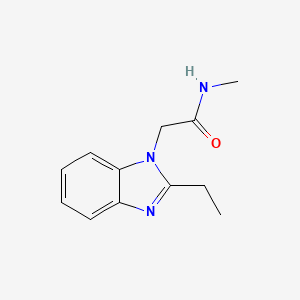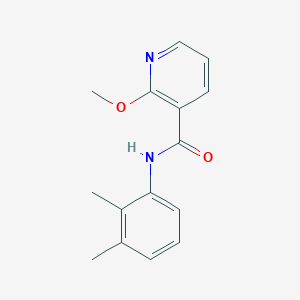
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, also known as DMTM, is a chemical compound with potential applications in scientific research. DMTM belongs to the class of morpholine derivatives and is known for its ability to inhibit certain enzymes.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone involves the binding of the compound to the active site of the targeted enzyme, thereby inhibiting its activity. This binding is believed to be reversible, allowing for the restoration of enzyme activity once the compound is removed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone are primarily related to its ability to inhibit certain enzymes. As mentioned earlier, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine, which can have beneficial effects in the treatment of various diseases. Additionally, (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone has been found to have antioxidant properties, which can help to protect against oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the study of their specific roles in various biological processes. However, one limitation is that (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone may not be effective in inhibiting all enzymes, and its potency may vary depending on the enzyme being targeted.
Zukünftige Richtungen
There are several potential future directions for the use of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in scientific research. One area of interest is the development of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone analogs with improved potency and selectivity for specific enzymes. Another potential direction is the investigation of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone's effects on other biological processes, such as inflammation and cell signaling pathways. Additionally, the potential use of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in the treatment of various diseases, particularly those involving acetylcholine dysregulation, is an area of ongoing research.
In conclusion, (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, or (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, is a chemical compound with potential applications in scientific research. Its ability to selectively inhibit certain enzymes and its antioxidant properties make it a promising compound for further study. While there are limitations to its use in lab experiments, there are several potential future directions for its use in the study of various biological processes and the treatment of diseases.
Synthesemethoden
The synthesis of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone involves the reaction of 3-bromo-2,5-dimethylthiophene with morpholine-4-carboxaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain pure (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone has been shown to have potential applications in scientific research, particularly in the field of enzyme inhibition. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition can lead to increased levels of acetylcholine, which can have beneficial effects in the treatment of various diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-7-10(9(2)15-8)11(13)12-3-5-14-6-4-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKVYNRDNQKMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)


![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)
![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)